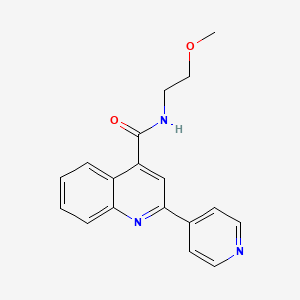

![molecular formula C17H14ClN3O2 B4707696 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbenzamide](/img/structure/B4707696.png)

2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbenzamide

Übersicht

Beschreibung

2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbenzamide is a compound that has attracted scientific interest due to its structure and potential applications in various fields of chemistry and materials science. This compound belongs to the oxadiazole family, which is known for its wide range of biological activities and applications in material science.

Synthesis Analysis

The synthesis of oxadiazole derivatives, including compounds similar to the one of interest, typically involves cyclization reactions of appropriate hydrazides with carboxylic acids or their derivatives. For instance, the synthesis and characterization of related 1,3,4-oxadiazole compounds have been reported, providing insights into the general methodologies that can be adapted for synthesizing this compound (Sharma et al., 2019).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives has been extensively studied using techniques such as X-ray crystallography. These studies reveal the planar nature of the oxadiazole ring and its interactions within the crystal lattice, contributing to the stability and properties of the compound. For example, crystal structure analysis of closely related compounds provides insights into the intermolecular interactions and crystal packing that could be expected for this compound (Mague et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of oxadiazole derivatives, including electrophilic and nucleophilic reactions, is a subject of ongoing research. These compounds can undergo various chemical transformations, leading to a wide array of derivatives with diverse biological and physical properties. The study of such reactions provides valuable information for the development of new materials and drugs (Rehman et al., 2013).

Physical Properties Analysis

Physical properties such as solubility, melting point, and stability under different conditions are crucial for determining the applicability of a compound in various domains. Research on oxadiazole derivatives has highlighted their stability and solubility in common organic solvents, which are important factors for their use in pharmaceutical formulations and material science applications (Hamciuc et al., 2005).

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity towards different reagents, potential for forming derivatives, and interactions with biomolecules, are areas of active research. Studies on related compounds have explored their potential as ligands in metal complexes and as cores in the development of novel pharmaceutical agents, underscoring the versatility of the oxadiazole scaffold (Zhang et al., 2005).

Wirkmechanismus

Target of Action

It is known that similar compounds, such as chlorphenesin, act in the central nervous system (cns) rather than directly on skeletal muscle .

Mode of Action

It is known that similar compounds, like Chlorphenesin, act as muscle relaxants, blocking nerve impulses (or pain sensations) that are sent to the brain .

Biochemical Pathways

Similar compounds, such as chlorphenesin, are known to act in the central nervous system (cns), suggesting that they may influence neurotransmission pathways .

Pharmacokinetics

Similar compounds, such as chlorphenesin, are known to be rapidly and completely absorbed, metabolized in the liver, and excreted within 24 hours as the glucuronide metabolite . The half-life of similar compounds ranges from 2.3 to 5 hours .

Result of Action

Similar compounds, such as chlorphenesin, are known to block nerve impulses (or pain sensations) that are sent to the brain, acting as muscle relaxants .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound’s stability could be affected by temperature, pH, and light exposure. Its efficacy could be influenced by the presence of other substances in the environment that could interact with the compound.

Eigenschaften

IUPAC Name |

2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2/c1-21(2)17(22)12-8-4-3-7-11(12)16-19-15(20-23-16)13-9-5-6-10-14(13)18/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCBOCVJYUQCKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,3-dibromo-4-(cyanomethoxy)-5-ethoxybenzylidene]malononitrile](/img/structure/B4707629.png)

![2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(2-methylphenyl)acetamide](/img/structure/B4707630.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4707645.png)

![N-({4-allyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-furamide](/img/structure/B4707653.png)

![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4707661.png)

![ethyl 1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4707663.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-iodophenyl)thiourea](/img/structure/B4707668.png)

![3-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacrylamide](/img/structure/B4707700.png)

![N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B4707708.png)

![N-methyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4707720.png)

![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2,4-difluorophenyl)thiourea](/img/structure/B4707723.png)